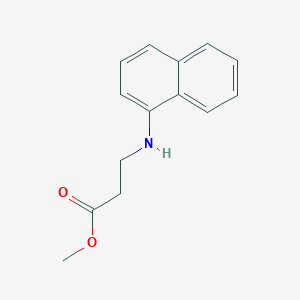

methyl N-1-naphthyl-beta-alaninate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related naphthylalanine derivatives involves specific reactions such as ammonolysis of alpha, 1-dihalo-2-naphthalenepropanoic acids, derived from 1-nitro-2-naphthylamine through diazotization and condensation with acrylic acid in the presence of cuprous halides. These methodologies lay the foundation for synthesizing methyl N-1-naphthyl-beta-alaninate and its analogs, demonstrating the compound's synthetic accessibility and the potential for structural modification (McCord et al., 1976).

Molecular Structure Analysis

Molecular dynamics simulations and X-ray diffraction analyses have been crucial in understanding the molecular structure of methyl N-1-naphthyl-beta-alaninate and its derivatives. These studies reveal the compound's conformational preferences and intermolecular interactions, which are essential for its chemical behavior and potential applications in chiral stationary phases and other areas (Sabio & Topiol, 1991).

Chemical Reactions and Properties

Research into the chemical reactions of naphthylalanine derivatives has uncovered their role in various synthetic pathways, including the synthesis of dihydronaphthylamines and naphthyridines. These reactions typically involve catalyzed cyclizations and offer insights into the reactivity and chemical versatility of methyl N-1-naphthyl-beta-alaninate (Su et al., 2019).

科学的研究の応用

Computational Chemical Studies

Computational chemical studies on (S)-methyl N-(2-naphthyl)alaninate with (S)- and (R)-N-(3,5-dinitrobenzoyl)leucine n-propylamide were refined using semi-empirical quantum-chemical methods. These studies confirm the prediction that the same primary interactions can be achieved by the SR complex without significant energy differences, suggesting a classical three-point mechanism for chiral recognition might not be operative in this interaction model (Topiol & Sabio, 1989).

Alzheimer's Disease Research

In Alzheimer's disease research, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) was used in conjunction with positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients. This noninvasive technique is expected to facilitate diagnostic assessments and assist in response-monitoring during experimental treatments (Shoghi-Jadid et al., 2002).

Optical Resolution through Immobilized Enzymes

The optical resolution of β-(1-naphthyl)alanine and β-(2-naphthyl)alanine was efficiently carried out through enzymatic hydrolysis of their methyl ester and/or N-acetyl ester derivatives by immobilized enzymes, demonstrating the potential of biocatalysts in the resolution of complex amino acids (Pugnière, Castro, & Previero, 1991).

Histochemical Techniques for Tissue Oxidase

Complex naphthols, including methylene compounds, have been identified as new reagents for demonstrating tissue oxidase, contributing to the field of histochemistry. These findings highlight the potential of these compounds in enhancing the visualization of enzyme activity in tissues (Burstone, 1959).

Synthetic Chemistry and Functionalized Naphthylamines

An efficient method for synthesizing functionalized 1-naphthylamines directly from readily available terminal alkynes, 2-bromoaryl ketones, and amides via Cu(I)-catalyzed benzannulation has been developed. This synthesis route is notable for its green solvent use, broad range of functional groups incorporation, and applications in chemistry, biology, and materials science (Su et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

methyl 3-(naphthalen-1-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)9-10-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,15H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNYTJOBIQYVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-naphthylamino)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)

![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)

![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)

![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)

![ethyl 4-(5-cyano-4-oxo-1,3-diazaspiro[5.5]undec-2-en-2-yl)-1-piperazinecarboxylate](/img/structure/B5587985.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)

![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)